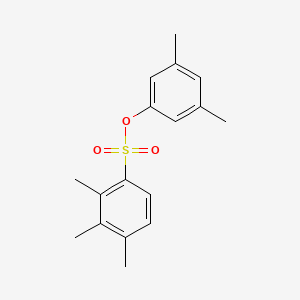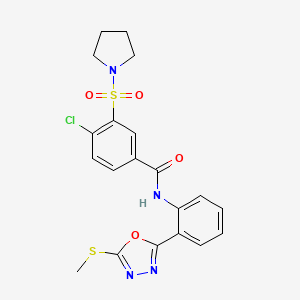![molecular formula C17H20ClN5 B3409132 1-(3-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890946-74-4](/img/structure/B3409132.png)
1-(3-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
“1-(3-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of various amines and the antitubercular activity of the resultant compounds . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
作用機序
The mechanism of action of CPDP is not fully understood, but it is believed to act on various molecular targets in the body. CPDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CPDP has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, CPDP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels (VGSCs) and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
CPDP has been shown to possess a range of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. CPDP has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, CPDP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
CPDP has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. CPDP is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, CPDP is not water-soluble, which can limit its use in certain experimental settings. Additionally, CPDP has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of CPDP. One area of research is the development of more potent and selective CPDP analogs that can be used as therapeutic agents for the treatment of various diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CPDP in humans. Additionally, the potential use of CPDP as a tool for the study of ion channels and epigenetic regulation is an area of active research. Overall, the study of CPDP has the potential to lead to the development of new therapeutic agents and a better understanding of the molecular mechanisms underlying various biological processes.
科学的研究の応用
CPDP has been studied extensively for its potential applications in various fields, including medicine and pharmaceuticals. The compound has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. CPDP has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(3-chlorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5/c1-3-8-22(9-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-6-13(18)10-14/h5-7,10-12H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWHWQCVHDCZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-2-((2-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409052.png)
![3-allyl-2-((3-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409056.png)
![Ethyl 4-((2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B3409057.png)



![6-allyl-5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3409082.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3409083.png)
![ethyl {2-[1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B3409085.png)
![1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3409116.png)
![1-(3,4-dichlorophenyl)-N-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3409122.png)
![1-(5-chloro-2-methylphenyl)-N-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3409124.png)
![N-(2,2-diethoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3409128.png)
![2-[(2-allylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B3409143.png)